2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative featuring a 4-methoxybenzenesulfonyl group at position 3 of the quinoline core and an N-(2-methylphenyl)acetamide substituent at position 1. The 4-methoxybenzenesulfonyl moiety introduces electron-donating properties, which may enhance metabolic stability or binding interactions compared to halogenated analogs. The 2-methylphenyl group on the acetamide side chain likely influences steric and electronic interactions in biological systems .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-7-3-5-9-21(17)26-24(28)16-27-15-23(25(29)20-8-4-6-10-22(20)27)33(30,31)19-13-11-18(32-2)12-14-19/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXHGPQWPRSKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
Attachment of the Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights:
Methoxy groups are known to enhance metabolic stability in drug design . In , a methylsulfonyl group is attached directly to the acetamide nitrogen, a distinct structural feature absent in quinoline-based analogs.
Acetamide Substituents :
- The 2-methylphenyl group in the target compound introduces steric hindrance compared to 3-methylphenyl () or 4-chlorophenyl (). This may influence receptor-binding specificity or pharmacokinetic properties.
- The 4-chloro-2-nitrophenyl group in highlights nitro-functionalized analogs, which are often intermediates in synthesizing heterocycles but may confer higher toxicity.
The target compound lacks this modification, suggesting differences in lipophilicity and bioavailability.
Research Findings and Implications
- Synthetic Routes: Analogous compounds (e.g., ) are synthesized via sulfonylation of quinoline precursors followed by acetamide coupling. The target compound likely follows a similar pathway, utilizing 4-methoxybenzenesulfonyl chloride and 2-methylphenylamine .
- Biological Activity: While explicit data for the target compound are unavailable, structurally related quinoline sulfonamides exhibit antitumor activity (e.g., inhibition of tyrosine kinases) and antibacterial effects (e.g., DNA gyrase inhibition) . The 4-methoxy group may modulate these activities by altering electronic interactions with target proteins.
- Crystallographic Data: Compounds like and have been structurally characterized using X-ray crystallography (via SHELX software ), revealing planar quinoline cores and intermolecular hydrogen bonding involving sulfonyl and acetamide groups. These interactions may guide the design of co-crystals or salts for improved stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
